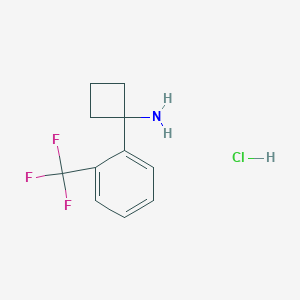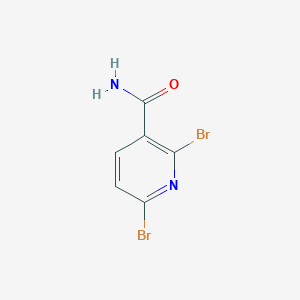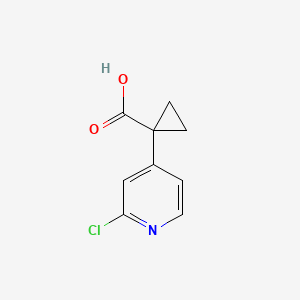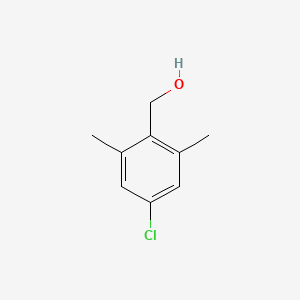
(4-Chloro-2,6-dimethylphenyl)methanol
Vue d'ensemble
Description
“(4-Chloro-2,6-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . It is used for research purposes.
Molecular Structure Analysis
The InChI code for “(4-Chloro-2,6-dimethylphenyl)methanol” is 1S/C9H11ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 . This indicates that the molecule consists of a benzene ring with two methyl groups, a chlorine atom, and a methanol group attached.
Applications De Recherche Scientifique
Catalytic Synthesis
- Synthesis of Dimethylphenol : Research has shown effective methods for synthesizing 2,6-dimethylphenol, an important chemical in various applications, from methanol and cyclohexanol using magnesium oxide-supported chromium catalysts. This process is significant in the formation of 2,6-dimethylphenol using methanol as a methyl group source (Wang et al., 1995).
Polymer Synthesis
- Creation of Functional Polymers : A novel method for the preparation of α,ω-bis(2,6-dimethylphenol)–poly(2,6-dimethyl-1,4-phenylene oxide) oligomers is presented. This method involves oxidative copolymerization and is valuable for creating new classes of polymers with high thermal reactivity (Nava & Percec, 1986).
Environmental Applications
- Airborne Chlorine Monitoring : A study developed a new solid sorbent suitable for personal monitoring of exposure to chlorine. This sorbent, which involves the reaction of chlorine with 2,6-dimethylphenol, indicates potential applications in environmental safety and monitoring (Rando & Poovey, 1993).
Catalytic Research
- Catalyst Development for Synthesis Processes : Research has been done on developing catalyst systems using aromatic amine ligands and copper(I) chloride for polymerizing 2,6-dimethylphenol. This study is crucial in understanding and improving the efficiency of catalyst systems in polymer synthesis (Kim et al., 2018).
Analytical Chemistry
- Optimization of Analytical Systems : A study focusing on optimizing the multivariate signal in a continuous flow system with electrochemical detection for analyzing phenolic compounds, including 2,4-dimethylphenol, highlights the relevance of (4-Chloro-2,6-dimethylphenyl)methanol in analytical chemistry (Rueda et al., 2003).
Propriétés
IUPAC Name |
(4-chloro-2,6-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCDDBRBDSIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2,6-dimethylphenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

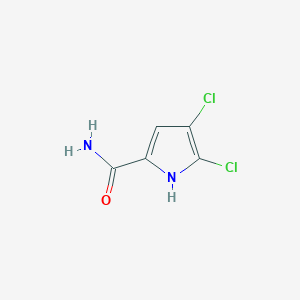
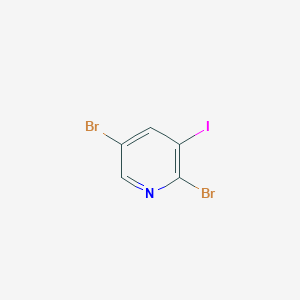
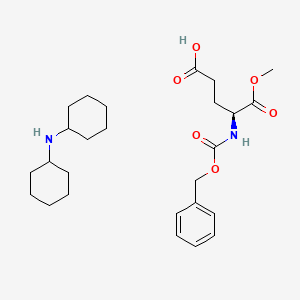
![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)
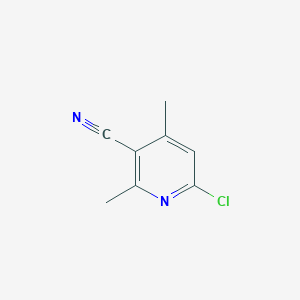
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)
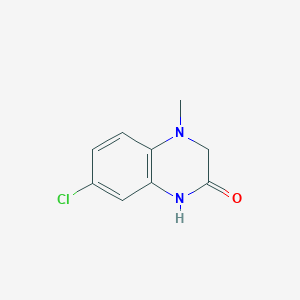

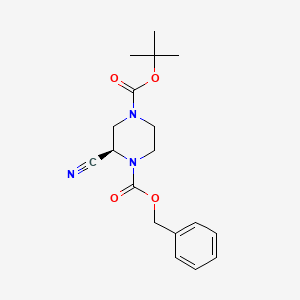
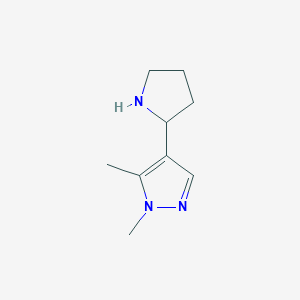
![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)
